molecular formula C215H347N61O65S B344497 Lixisenatid CAS No. 320367-13-3

Lixisenatid

Katalognummer: B344497
CAS-Nummer: 320367-13-3
Molekulargewicht: 4858 g/mol
InChI-Schlüssel: XVVOERDUTLJJHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lixisenatid ist ein Glucagon-like Peptid-1 (GLP-1)-Rezeptoragonist, der zur Behandlung von Typ-2-Diabetes mellitus eingesetzt wird. Es wird unter den Handelsnamen Lyxumia in der Europäischen Union und Adlyxin in den Vereinigten Staaten vermarktet. This compound ahmt die Wirkung des endogenen Hormons GLP-1 nach, das eine entscheidende Rolle im Glukosestoffwechsel spielt, indem es die Insulinsekretion stimuliert und die Glucagonfreisetzung hemmt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, ein Verfahren, das üblicherweise zur Herstellung von Peptiden verwendet wird. Die Synthese umfasst die sequentielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt einem ähnlichen SPPS-Ansatz, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert, wobei häufig automatisierte Peptidsynthesizer und Hochleistungsflüssigchromatographie (HPLC) zur Reinigung eingesetzt werden .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Lixisenatide in Type 2 Diabetes Management

Mechanism of Action
Lixisenatide enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying, which collectively contribute to improved glycemic control. Its unique profile allows for once-daily administration, making it a convenient option for patients.

Clinical Efficacy
Several studies have demonstrated the efficacy of lixisenatide in reducing hemoglobin A1c levels in patients with type 2 diabetes. For instance, a comparative study showed that lixisenatide resulted in a significant reduction in hemoglobin A1c from 7.97% to 7.17% over 24 weeks, achieving noninferiority compared to exenatide .

Table 1: Summary of Clinical Trials on Lixisenatide for Type 2 Diabetes

StudyParticipantsDurationHbA1c ReductionNotable Side Effects
GetGoal ProgramN=54824 weeks-0.79% vs. -0.96% (exenatide)Nausea, vomiting
LIXI StudyN=7012 weeksSignificant postprandial glycemia reductionGastrointestinal distress

Lixisenatide in Type 1 Diabetes

The LIXI Study evaluated the effects of lixisenatide as an adjunct to insulin therapy in individuals with type 1 diabetes. Results indicated that lixisenatide effectively suppressed glucagon levels and reduced postprandial glycemia without interfering with counter-regulatory responses during hypoglycemia . This suggests a potential role for lixisenatide in enhancing glycemic control in type 1 diabetes patients who are already on insulin therapy.

Lixisenatide in Parkinson's Disease

Recent investigations have explored the neuroprotective properties of lixisenatide, particularly its application in treating Parkinson's disease. The LixiPark Phase 2 trial demonstrated that participants receiving lixisenatide showed less progression of motor symptoms over a year compared to those on placebo .

Study Findings:

  • Participants: 156 individuals diagnosed with Parkinson's disease within the last three years.
  • Results: The group treated with lixisenatide maintained stable movement symptoms, while the placebo group exhibited worsening symptoms.

Table 2: Overview of LixiPark Phase 2 Trial

ParameterLixisenatide GroupPlacebo Group
Initial MDS-UPDRS ScoreBaseline (varied)Baseline (varied)
Final MDS-UPDRS Score (12 months)StableWorsening
ParticipantsN=75N=75

Wirkmechanismus

Target of Action

Lixisenatide is a glucagon-like peptide-1 (GLP-1) receptor agonist . The GLP-1 receptor is primarily found in the pancreas and gastrointestinal tract . The activation of this receptor plays a crucial role in glucose homeostasis, promoting β-cell proliferation, and facilitating insulin release .

Mode of Action

Lixisenatide acts as an agonist at the GLP-1 receptor . In the pancreas, this agonism results in increased glucose-stimulated insulin exocytosis by beta islet cells . This produces a reduction in blood glucose due to increased glucose uptake by tissues . GLP-1 receptor activation in the GI tract results in delayed gastric emptying which is thought to mediate the effects of lixisenatide on postprandial blood glucose .

Biochemical Pathways

The activation of the GLP-1 receptor by lixisenatide results in the activation of adenylyl cyclase . This increases the concentration of cyclic adenosine monophosphate in the cell leading to the activation of protein kinase A (PKA) as well as Epac1 and Epac2 . In a rat model of cerebral ischemia-reperfusion, lixisenatide was found to modulate the ERK/P38 signaling pathway .

Pharmacokinetics

It is known that lixisenatide is administered subcutaneously .

Result of Action

Lixisenatide has shown neuroprotective properties in a mouse model of Parkinson’s disease . It has also been found to protect endothelial cells from oxygen-glucose deprivation/reperfusion (OGD/R)-induced cytotoxicity and improve their viability . At the molecular level, lixisenatide mitigates OGD/R-induced reduced eNOS expression and NO production but further promotes the expression of the anti-oxidant regulators Nrf2 and HO-1 .

Action Environment

The efficacy of Lixisenatide may be influenced by various environmental factors. For instance, in a phase 2 clinical trial investigating lixisenatide’s efficacy in early Parkinson’s disease, findings revealed a marginal improvement or stabilization in motor function among lixisenatide-treated individuals compared to placebo . The emergence of gastrointestinal adverse events underscores the need for careful monitoring and management .

Biochemische Analyse

Biochemical Properties

Lixisenatide acts as an agonist at the GLP-1 receptor . In the pancreas, this agonism results in increased glucose-stimulated insulin exocytosis by beta islet cells . This produces a reduction in blood glucose due to increased glucose uptake by tissues .

Cellular Effects

Lixisenatide influences cell function by increasing glucose-stimulated insulin secretion and reducing glucagon secretion from alpha cells . It also slows gastric emptying, thus improving postprandial glucose control .

Molecular Mechanism

The activation of the GLP-1 receptor by Lixisenatide results in the activation of adenylyl cyclase . This increases the concentration of cyclic adenosine monophosphate in the cell leading to the activation of protein kinase A (PKA) as well as Epac1 and Epac2 .

Temporal Effects in Laboratory Settings

In a phase 2 clinical trial investigating Lixisenatide’s efficacy in early Parkinson’s disease, findings reveal a marginal improvement or stabilization in motor function among Lixisenatide-treated individuals compared to placebo .

Dosage Effects in Animal Models

Lixisenatide has shown neuroprotective effects in animal models of Parkinson’s disease . Thyroid C-cell adenomas occurred in rats when exposed to >15 times human exposure of 20mcg/day .

Metabolic Pathways

Lixisenatide is involved in the incretin hormonal axis, which is created by the combination of gastrointestinal and endocrine pathways . Any abnormalities in this axis can potentially initiate the onset of type II diabetes mellitus .

Transport and Distribution

Upon subcutaneous administration, Lixisenatide is quickly absorbed into the bloodstream with a maximum concentration achieved at 1 to 3.5 hours . After absorption, Lixisenatide undergoes proteolytic degradation and is excreted into the urine .

Subcellular Localization

The selective interaction of Lixisenatide leads to an increase in intracellular cAMP . This stimulates glucose-dependent insulin secretion from pancreatic beta cells, simultaneously decreasing glucagon secretion from alpha cells . Lixisenatide slows gastric emptying, thus improving postprandial glucose control .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lixisenatide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of lixisenatide follows a similar SPPS approach but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions

Lixisenatide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Lixisenatid gehört zur Klasse der GLP-1-Rezeptoragonisten, die auch andere Verbindungen wie Exenatid, Liraglutid und Semaglutid umfasst. Im Vergleich zu diesen ähnlichen Verbindungen:

Ähnliche Verbindungen

  • Exenatid
  • Liraglutid
  • Semaglutid
  • Dulaglutid
  • Albiglutid

Die einzigartigen Eigenschaften von this compound, wie seine spezifische Rezeptorbindung und sein pharmakokinetisches Profil, machen es zu einer wertvollen therapeutischen Option für die Behandlung von Typ-2-Diabetes mellitus.

Biologische Aktivität

Lixisenatide is a glucagon-like peptide-1 (GLP-1) receptor agonist primarily used for the management of type 2 diabetes. Its biological activity extends beyond glycemic control, influencing various physiological processes, including insulin secretion, beta cell function, and potential neuroprotective effects. This article synthesizes findings from diverse studies to provide a comprehensive overview of lixisenatide's biological activity.

Lixisenatide mimics the action of GLP-1, a hormone that enhances glucose-dependent insulin secretion from pancreatic beta cells. It also suppresses glucagon secretion, slows gastric emptying, and promotes satiety. These mechanisms collectively contribute to improved glycemic control in patients with type 2 diabetes.

Effects on Beta Cell Function

Research indicates that lixisenatide positively impacts beta cell function and mass. A study involving diabetic mouse models demonstrated that chronic administration of lixisenatide preserved pancreatic insulin mRNA expression and increased beta cell mass in a dose-dependent manner . Furthermore, in human pancreatic islet studies, lixisenatide significantly enhanced glucose-stimulated insulin secretion compared to GLP-1 under both physiological and lipotoxic conditions .

Table 1: Effects of Lixisenatide on Beta Cell Function

Study TypeOutcome MeasureResult
Animal Study (db/db mice)Beta cell massDose-dependent increase
Human Islet StudyInsulin secretion under glucose stimulusGreater than GLP-1
Chronic Lipotoxic ConditionsInsulin depletion preventionEffective in maintaining insulin levels

Clinical Efficacy and Safety

Lixisenatide has been evaluated in multiple clinical trials for its efficacy in controlling blood glucose levels. A notable phase II trial showed that lixisenatide administered once daily resulted in a significant reduction in HbA1c levels compared to baseline, demonstrating its effectiveness as a monotherapy alongside metformin .

Table 2: Clinical Trial Outcomes

Trial TypeHbA1c Reduction (Week 24)Adverse Events (%)
Lixisenatide vs Exenatide-0.79% (±0.05) vs -0.96% (±0.05)Nausea: 10.4% vs 13.0%
MonotherapySignificant reductionGastrointestinal symptoms prevalent

Neuroprotective Properties

Emerging research suggests that lixisenatide may have neuroprotective effects beyond its role in diabetes management. A phase II trial assessed its impact on motor disability progression in early Parkinson's disease patients. Results indicated that participants receiving lixisenatide experienced less deterioration in motor function compared to those receiving placebo .

Table 3: Neuroprotective Effects in Parkinson's Disease

Outcome MeasureLixisenatide Group (12 months)Placebo Group (12 months)
MDS-UPDRS Part III Score Change-0.04 points+3.04 points
Gastrointestinal Side EffectsNausea: 46%, Vomiting: 13%Not applicable

Pharmacokinetics

Lixisenatide has a short half-life of approximately 0.37 hours, which necessitates once-daily dosing to maintain therapeutic effects. It undergoes extensive metabolism, producing numerous inactive metabolites . Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and improving patient adherence.

Eigenschaften

Key on ui mechanism of action

The activation of the GLP-1 receptor by lixisenatide results in the activation of adenylyl cyclase. This increases the concentration of cyclic adenosine monophosphate in the cell leading to the activation of protein kinase A (PKA) as well as Epac1 and Epac2. PKA, Epac1, and Epac2 are involved the in release of Ca2+ from the endoplasmic reticulum which is known as the "amplification" pathway which increases insulin release when the triggering pathway is activated. By activating this amplification pathway lixisenatide increases glucose stimulated insulin secretion.

CAS-Nummer

320367-13-3

Molekularformel

C215H347N61O65S

Molekulargewicht

4858 g/mol

IUPAC-Name

5-[[2-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[[1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[[6-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C215H347N61O65S/c1-16-115(10)173(210(337)256-141(68-74-170(299)300)194(321)261-148(94-122-98-232-126-50-24-23-49-124(122)126)199(326)258-143(89-111(2)3)196(323)247-134(58-32-40-83-223)189(316)262-149(96-160(226)285)180(307)235-100-161(286)233-104-165(290)274-85-42-60-156(274)207(334)267-154(108-280)206(333)265-151(105-277)181(308)237-101-162(287)239-117(12)213(340)276-87-44-62-158(276)214(341)275-86-43-61-157(275)208(335)268-153(107-279)204(331)249-132(56-30-38-81-221)187(314)246-131(55-29-37-80-220)186(313)245-130(54-28-36-79-219)185(312)244-129(53-27-35-78-218)184(311)243-128(52-26-34-77-217)183(310)242-127(176(227)303)51-25-33-76-216)272-201(328)146(92-120-45-19-17-20-46-120)260-197(324)144(90-112(4)5)257-190(317)135(59-41-84-231-215(228)229)255-209(336)172(114(8)9)271-177(304)116(11)240-182(309)138(65-71-167(293)294)251-192(319)139(66-72-168(295)296)252-193(320)140(67-73-169(297)298)253-195(322)142(75-88-342-15)254-191(318)137(63-69-159(225)284)250-188(315)133(57-31-39-82-222)248-203(330)152(106-278)266-198(325)145(91-113(6)7)259-200(327)150(97-171(301)302)263-205(332)155(109-281)269-212(339)175(119(14)283)273-202(329)147(93-121-47-21-18-22-48-121)264-211(338)174(118(13)282)270-164(289)103-236-179(306)136(64-70-166(291)292)241-163(288)102-234-178(305)125(224)95-123-99-230-110-238-123/h17-24,45-50,98-99,110-119,125,127-158,172-175,232,277-283H,16,25-44,51-97,100-109,216-224H2,1-15H3,(H2,225,284)(H2,226,285)(H2,227,303)(H,230,238)(H,233,286)(H,234,305)(H,235,307)(H,236,306)(H,237,308)(H,239,287)(H,240,309)(H,241,288)(H,242,310)(H,243,311)(H,244,312)(H,245,313)(H,246,314)(H,247,323)(H,248,330)(H,249,331)(H,250,315)(H,251,319)(H,252,320)(H,253,322)(H,254,318)(H,255,336)(H,256,337)(H,257,317)(H,258,326)(H,259,327)(H,260,324)(H,261,321)(H,262,316)(H,263,332)(H,264,338)(H,265,333)(H,266,325)(H,267,334)(H,268,335)(H,269,339)(H,270,289)(H,271,304)(H,272,328)(H,273,329)(H,291,292)(H,293,294)(H,295,296)(H,297,298)(H,299,300)(H,301,302)(H4,228,229,231)

InChI-Schlüssel

XVVOERDUTLJJHN-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC8=CNC=N8)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CNC=N8)N

Reinheit

98%

Verwandte CAS-Nummern

320367-13-3;  827033-10-3

Sequenz

HGEGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPSKKKKKK

Löslichkeit

soluble in water to 100 mg/mL

Synonyme

Adlyxin
AQVE-10010
AVE 0010
AVE 010
AVE-0010
AVE-010
AVE0010
DES-38-proline-exendine-4 (Heloderma suspectum)-(1-39)-peptidylpenta-l-lysyl-l-lysinamide
Lixisenatide
Lyxumia
ZP 10
ZP-10
ZP10A peptide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.